molecular formula C23H21N3O2 B10869026 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine

7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine

Cat. No.: B10869026
M. Wt: 371.4 g/mol
InChI Key: KKDQLTSQCMHEAW-UHFFFAOYSA-N
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Description

7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is a complex heterocyclic compound that belongs to the class of chromeno[2,3-D]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused chromene and pyrimidine ring system, which is further substituted with a furyl group and an isobutyl group, adding to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring, which can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Pyrimidine Ring Formation: The chromene intermediate is then reacted with guanidine or a similar reagent to form the pyrimidine ring. This step often requires heating and the presence of a base to facilitate cyclization.

    Substitution Reactions: The introduction of the furyl and isobutyl groups can be achieved through substitution reactions. For instance, the furyl group can be introduced via a Suzuki coupling reaction, while the isobutyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl aldehydes or acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Furyl aldehydes or acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise due to its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furyl and isobutyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-D]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Furyl-substituted Compounds: Compounds with a furyl group often exhibit unique reactivity and biological properties, making them valuable in medicinal chemistry.

    Isobutyl-substituted Compounds: The presence of an isobutyl group can influence the lipophilicity and overall pharmacokinetic properties of the compound.

Uniqueness

The uniqueness of 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine lies in its specific combination of substituents and fused ring system. This unique structure may confer distinct biological activities and reactivity patterns, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

11-(furan-2-yl)-14-(2-methylpropyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine

InChI

InChI=1S/C23H21N3O2/c1-14(2)12-26-13-25-23-20(22(26)24)19(18-8-5-11-27-18)17-10-9-15-6-3-4-7-16(15)21(17)28-23/h3-11,13-14,19,24H,12H2,1-2H3

InChI Key

KKDQLTSQCMHEAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CO5

Origin of Product

United States

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